molecular formula C22H19ClN2O3 B12023892 2-((4-Chlorobenzyl)oxy)-N'-(3-methoxybenzylidene)benzohydrazide CAS No. 347410-29-1

2-((4-Chlorobenzyl)oxy)-N'-(3-methoxybenzylidene)benzohydrazide

Cat. No.: B12023892
CAS No.: 347410-29-1
M. Wt: 394.8 g/mol
InChI Key: KQABSDKXUYLJNR-ZVHZXABRSA-N
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Description

2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a methoxybenzylidene group, and a benzohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate 4-chlorobenzylidene-3-methoxybenzylidene. This intermediate is then reacted with benzohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Chlorobenzyl)oxy)-N’-(3-methoxybenzylidene)benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

347410-29-1

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19ClN2O3/c1-27-19-6-4-5-17(13-19)14-24-25-22(26)20-7-2-3-8-21(20)28-15-16-9-11-18(23)12-10-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

KQABSDKXUYLJNR-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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